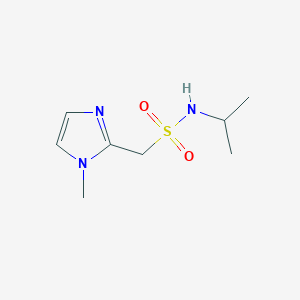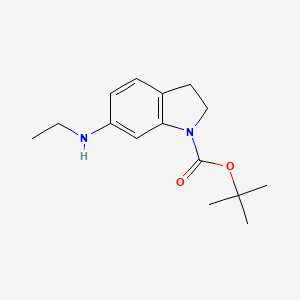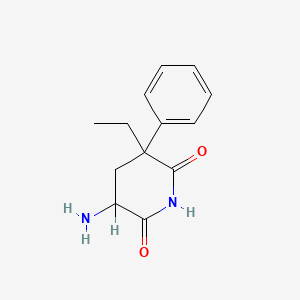
3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid mono-(carboxy-phenyl-methyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid mono-(carboxy-phenyl-methyl) ester is a complex organic compound that features both silicon and carboxylic acid ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid mono-(carboxy-phenyl-methyl) ester typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole.
Esterification: The carboxylic acid groups are esterified using phenylmethanol in the presence of a catalyst like sulfuric acid or a coupling agent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon-containing moiety.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, replacing the tert-butyl-dimethylsilyl group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like halides (e.g., HCl) or organometallics (e.g., Grignard reagents).
Major Products
Oxidation: Silanol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various silicon-containing compounds depending on the substituent.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with unique properties.
作用機序
The mechanism of action for this compound would depend on its specific application. Generally, the silicon-containing moiety can interact with various molecular targets, influencing the reactivity and stability of the compound. The ester groups can undergo hydrolysis, releasing the active carboxylic acid and alcohol components.
類似化合物との比較
Similar Compounds
3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid diester: Similar structure but with two ester groups.
3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid monoester: Similar structure but with one ester group.
Uniqueness
The unique combination of silicon and ester functionalities in 3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid mono-(carboxy-phenyl-methyl) ester makes it particularly versatile for various applications in synthesis and materials science.
特性
分子式 |
C19H28O7Si |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
3-[tert-butyl(dimethyl)silyl]oxy-5-[carboxy(phenyl)methoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H28O7Si/c1-19(2,3)27(4,5)26-14(11-15(20)21)12-16(22)25-17(18(23)24)13-9-7-6-8-10-13/h6-10,14,17H,11-12H2,1-5H3,(H,20,21)(H,23,24) |
InChIキー |
LKCINIHWARSXAO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC(C1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)

![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)



![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)





